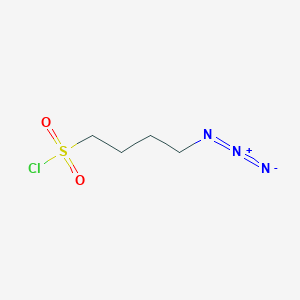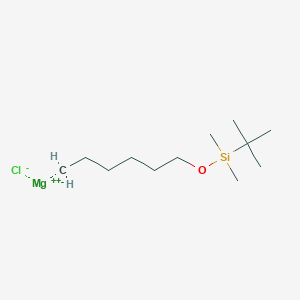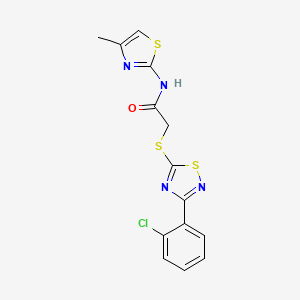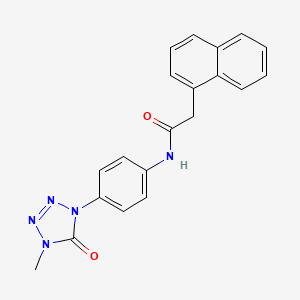![molecular formula C17H20N2 B2849539 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094628-01-9](/img/structure/B2849539.png)
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine is a compound of interest in organic chemistry due to its structural complexity and potential applications. Its unique structure comprises a fused indole ring with an amine group, making it valuable in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine typically involves multi-step reactions
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors that allow for precise control of reaction conditions. This method enhances yield and purity while minimizing by-products. The key challenges include maintaining the stability of intermediate compounds and ensuring efficient separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine can undergo a variety of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form corresponding imines or amides.
Reduction: : Reduction of the compound can lead to deamination or hydrogenation of the aromatic ring.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, particularly at the para-position to the propan-2-yl group.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Hydrogenation reactions may use palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: : Electrophilic substitutions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Oxidation leads to imines or amides.
Reduction typically produces deaminated derivatives or hydrogenated products.
Substitution reactions generate para-substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine has numerous applications:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role in modulating enzyme activity.
Medicine: : Explored for its therapeutic potential, particularly in neuropharmacology due to its interaction with neurotransmitter pathways.
Industry: : Used in the manufacture of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with biological macromolecules. The amine group allows it to form hydrogen bonds and engage in nucleophilic attacks, influencing enzymatic activity. It may target specific molecular pathways, particularly those involving neurotransmitters, thereby modulating physiological responses.
Comparaison Avec Des Composés Similaires
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine shares similarities with other isoindole derivatives but stands out due to its specific structural features. Similar compounds include:
2-phenyl-2,3-dihydro-1H-isoindole
2-[4-(methyl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
2-[4-(propyl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
Compared to these, the presence of the propan-2-yl group confers unique steric and electronic properties, influencing its reactivity and biological activity.
This compound's distinct structure and versatile applications make it a fascinating subject for ongoing research and industrial use. There you go—science and chemistry, nicely packaged!
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3-dihydroisoindol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-12(2)13-4-7-17(8-5-13)19-10-14-3-6-16(18)9-15(14)11-19/h3-9,12H,10-11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOWSBJDYXASIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2849463.png)


![5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2849467.png)
![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)

![N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2849471.png)
![3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide](/img/structure/B2849472.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
